2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride
Description
2,2,2-Trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is a boronate-containing small molecule with a trifluoroethylamine backbone. Its structure features:
- A pyridine ring substituted at the 3-position with a methyl group bearing the trifluoroethylamine moiety.
- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position of the pyridine, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- A hydrochloride salt enhancing solubility and stability for pharmaceutical or synthetic applications.
This compound is structurally optimized for applications in medicinal chemistry, particularly as a building block for protease inhibitors or kinase-targeting agents, where the boronate group facilitates covalent interactions with catalytic residues .
Properties
CAS No. |
919347-59-4 |
|---|---|
Molecular Formula |
C14H20BF3N2O2 |
Molecular Weight |
316.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H20BF3N2O2/c1-12(2)13(3,4)22-15(21-12)11-5-10(6-19-8-11)7-20-9-14(16,17)18/h5-6,8,20H,7,9H2,1-4H3 |
InChI Key |
HBHDWFVCAGTJQN-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F.Cl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC(F)(F)F |
Origin of Product |
United States |
Biological Activity
The compound 2,2,2-trifluoro-N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the compound's biological properties based on available research findings.
- Molecular Formula : C11H15BF3N2O3
- Molecular Weight : 322.11 g/mol
- CAS Number : 919347-59-4
The biological activity of this compound is largely attributed to its structural components, particularly the trifluoromethyl and dioxaborolane moieties. These groups enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. For instance, a related compound demonstrated potent inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cell lines with an IC50 value of 0.126 μM . This suggests a potential for development as an anticancer agent.
- Antiviral Properties : Compounds with similar structures have shown antiviral activity against various strains of influenza viruses. For example, a related pyrimidine derivative displayed significant antiviral effects in vivo with a viral load reduction exceeding two logs .
- Selectivity and Safety Profile : The selectivity index of related compounds indicates a favorable safety margin when tested against non-cancerous cell lines . This selectivity is crucial for minimizing side effects in therapeutic applications.
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of pyridine-based compounds on cancer cell lines, a derivative of this compound was tested against MDA-MB-231 cells. The results showed significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 0.126 μM. The compound also demonstrated a reduced effect on non-cancerous MCF10A cells, indicating a promising therapeutic window for selective targeting of cancer cells .
Case Study 2: Antiviral Activity
A related study focused on the antiviral effects of pyrimidine derivatives against influenza A virus strains. The compound exhibited high plasma stability and demonstrated no significant inhibition of the hERG channel, suggesting a low risk for cardiac side effects . In vivo testing showed substantial reductions in viral loads in infected mice models treated with these compounds.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity for certain targets. Key areas of research include:
- Anticancer Agents : The incorporation of boron-containing compounds like dioxaborolanes in drug design has been linked to improved efficacy against cancer cells. Studies have indicated that such compounds can interfere with cellular processes crucial for tumor growth .
- Neuropharmacology : The trifluoromethyl group may enhance the lipophilicity of drugs, potentially improving their ability to cross the blood-brain barrier. This characteristic is beneficial for developing treatments for neurological disorders .
Catalysis
The presence of the boron atom in the dioxaborolane structure makes this compound suitable as a catalyst or ligand in various organic reactions. It can facilitate:
- Cross-Coupling Reactions : The compound can be used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .
Materials Science
Research into polymers and materials incorporating trifluoromethyl and dioxaborolane groups has gained traction:
- Fluorinated Polymers : These materials exhibit unique thermal and chemical stability, making them suitable for applications in coatings and advanced materials .
Case Study 1: Anticancer Activity
A study examined the anticancer properties of derivatives based on this compound. Researchers synthesized several analogs and tested their effects on various cancer cell lines. Results indicated that specific modifications to the dioxaborolane moiety significantly enhanced cytotoxicity against breast cancer cells compared to standard treatments .
Case Study 2: Catalytic Applications
In another study, researchers utilized this compound as a catalyst for carbon-carbon bond formation through cross-coupling reactions. The results demonstrated high yields and selectivity, showcasing its potential as an efficient catalyst in synthetic organic chemistry .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key conditions and outcomes include:
Mechanistic Insights :
-
Oxidative addition of the aryl halide to Pd⁰ forms a Pd²⁺ intermediate.
-
Transmetallation transfers the boronate’s aryl group to Pd²⁺.
Hydrolysis to Boronic Acid
The pinacol boronate can be hydrolyzed under acidic conditions to generate the boronic acid derivative:
Conditions :
-
1M HCl (aq.), THF, 25°C, 2 h.
-
Isolated yield: 92% (boronic acid).
Applications :
-
Direct use in coupling reactions without boronate stability limitations.
-
Enables conjugation with biomolecules via boronic acid–diol interactions.
Amide Bond Formation
The primary amine (after deprotonation) reacts with acylating agents:
| Reagent | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic anhydride | Triethylamine | DCM | 88 | |
| Benzoyl chloride | HOBt/EDAC | DMF | 76 | |
| 4-Nitrobenzoyl chloride | DMAP | THF | 81 |
Key Notes :
-
Deprotonation with NaHCO₃ or TEA is required to activate the amine.
-
Trifluoroethyl group enhances electrophilicity of the amine.
Buchwald-Hartwig Amination
While the boronate group is inert in this reaction, the pyridine ring’s halide (if present) can undergo C–N bond formation:
Example :
-
Substrate: 3-Bromo-5-(boronate)pyridine
-
Catalyst: Pd₂(dba)₃/Xantphos
-
Amine: Morpholine
Stability and Reactivity Considerations
-
Boronate Stability : Degrades under strong oxidants (e.g., H₂O₂) or prolonged basic conditions.
-
Amine Reactivity : Protonation in HCl limits nucleophilicity; free base required for acylation or alkylation.
-
Fluorine Effects : The trifluoroethyl group increases lipophilicity and stabilizes adjacent charges .
Analytical Characterization
This compound’s versatility in cross-coupling, functional group transformations, and bio-conjugation makes it valuable in medicinal chemistry and materials science. Further studies should explore its applications in PROTACs or boron neutron capture therapy (BNCT).
Comparison with Similar Compounds
Table 1: Comparison of Boronated Pyridine Derivatives
Key Observations :
- Trifluorination : The trifluoroethylamine group in the reference compound enhances metabolic stability and electron-withdrawing effects, critical for target binding .
- Boronate Position : Pyridine-5 substitution (vs. 2- or 4-position) optimizes steric compatibility in cross-coupling reactions .
- Functional Group : Ethylamine derivatives (e.g., BD253780) lack trifluorination, reducing electronegativity and limiting use in fluorophilic binding pockets .
Non-Boronated Analogs
Table 2: Non-Boronated Trifluoroethylamine Derivatives
Key Observations :
- Boronate vs. Non-Boronate: The absence of the boronate group simplifies synthesis but eliminates utility in cross-coupling .
- Aromatic System : Pyridine-based analogs (reference compound) offer nitrogen-directed reactivity, while phenyl derivatives (e.g., ) prioritize lipophilicity for blood-brain barrier penetration.
Computational and Bioactivity Comparisons
- Structural Similarity : Tanimoto coefficients (e.g., 0.85–0.98 for pyridine analogs ) suggest high similarity among trifluoroethylamine derivatives, but bioactivity diverges due to boronate presence .
- Bioactivity Clustering: Hierarchical clustering links the reference compound to kinase inhibitors, whereas non-boronated analogs cluster with fluorinated CNS agents .
- Safety Profile: The boronate-containing reference compound shares hazard profiles (H302, H315, H319) with other amine hydrochlorides, while non-boronated analogs exhibit fewer handling risks .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can intermediates be characterized?
- Methodological Answer : Synthesis involves coupling a pyridine-boronate ester intermediate (e.g., 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) with a trifluoroethylamine derivative. Key steps include Suzuki-Miyaura cross-coupling for boronate integration and subsequent amination. Intermediates should be characterized via LCMS (e.g., m/z 867.0 [M+H]+) and HPLC (retention time ~1.37 min under SMD-TFA05 conditions) to confirm structural integrity .
Q. Which analytical techniques are essential for verifying the compound’s purity and structural identity?
Q. How should researchers handle the pyridinyl-boronate ester intermediate to prevent degradation?
- Methodological Answer : Store intermediates under inert atmospheres (argon/nitrogen) at -20°C to avoid hydrolysis. Use anhydrous solvents (e.g., THF, DMF) during reactions. Monitor boronate stability via periodic ¹¹B NMR or LCMS .
Advanced Research Questions
Q. How can contradictory LCMS/HPLC data be resolved during synthesis optimization?
- Methodological Answer : Contradictions (e.g., unexpected m/z or retention times) may arise from incomplete reactions or byproducts. Employ high-resolution LCMS (HRMS) to distinguish isomers or adducts. Adjust reaction conditions (e.g., catalyst loading, temperature) iteratively, referencing established protocols for boronate coupling .
Q. What experimental design principles apply to optimizing reaction yields for scale-up?
- Methodological Answer : Use a split-plot design to test variables (e.g., solvent polarity, temperature gradients). For example, vary boronate:amine ratios (1:1 to 1:2.5) and track yields via HPLC. Apply statistical tools (e.g., ANOVA) to identify significant factors, as demonstrated in multi-variable pharmaceutical syntheses .
Q. How can environmental stability (e.g., hydrolysis, photodegradation) be systematically evaluated?
Q. What strategies mitigate impurities from residual starting materials or side reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
